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molecular formula C8H7ClN2O3S B8360735 Methyl [(6-chloro-5-formylpyrimidin-4-yl)thio]acetate

Methyl [(6-chloro-5-formylpyrimidin-4-yl)thio]acetate

Cat. No. B8360735
M. Wt: 246.67 g/mol
InChI Key: WOBNSSYFLKULEI-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

DIPEA (2.1 mL) was added to methyl [(6chloro-5-formylpyrimidin-4-yl)thio]acetate (intermediate 9) (2.9 g) in cyclohexanol (50 mL) under an inert atmosphere. The reaction mixture was heated at 120° C. for 90 minutes. The solvent was evaporated and the product purified by flash chromatography on silica eluting with hexane:diethyl ether (4:1) to afford the title compound as a pale yellow solid (1.45 g, 53%);
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[Cl:10][C:11]1[N:16]=[CH:15][N:14]=[C:13]([S:17][CH2:18][C:19]([O:21][CH3:22])=[O:20])[C:12]=1[CH:23]=O>C1(O)CCCCC1>[Cl:10][C:11]1[C:12]2[CH:23]=[C:18]([C:19]([O:21][CH3:22])=[O:20])[S:17][C:13]=2[N:14]=[CH:15][N:16]=1

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.9 g
Type
reactant
Smiles
ClC1=C(C(=NC=N1)SCC(=O)OC)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=NC=N1)SCC(=O)OC)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(CCCCC1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the product purified by flash chromatography on silica eluting with hexane:diethyl ether (4:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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